molecular formula C8H12F2O3 B2861612 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid CAS No. 2248342-35-8

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid

Cat. No. B2861612
CAS RN: 2248342-35-8
M. Wt: 194.178
InChI Key: YZXIRMIGXKLHCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA).


Molecular Structure Analysis

The molecular structure of “2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid” can be represented by the InChI code: 1S/C8H12F2O3/c1-13-7(4-2-3-5-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12) .


Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 194.18 .

Scientific Research Applications

Safety Assessment in Food Contact Materials

The safety assessment of perfluoro{acetic acid, 2-[(5-methoxy-1, 3-dioxolan-4-yl)oxy]}, ammonium salt, a compound related to 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid, for use in food contact materials was conducted. It was concluded that there is no safety concern for consumers if the substance is used as a polymer production aid during the manufacture of fluoropolymers, which are produced under high-temperature conditions of at least 370 °C and intended for repeated use with all types of foodstuffs under all contact conditions (Flavourings, 2014).

Polymer Production Aid

Another safety evaluation was performed on perfluoro[(2-ethyloxy-ethoxy)acetic acid], ammonium salt, for its use in food contact materials. The evaluation determined there is no safety concern for consumers when the substance is used in the polymerization of fluoropolymers processed at temperatures higher than 300°C for at least 10 minutes (A. Andon et al., 2011).

Catalyst Deactivation Study

A study on the acetylation of anisole by acetic anhydride over a HBEA zeolite highlighted the deactivation of the catalyst during the process. This research helps understand the inhibiting effects and stability of catalysts in chemical reactions involving similar compounds (D. Rohan et al., 1998).

Environmental and Industrial Applications

A novel study described the use of bis(2-methoxyethyl)aminosulfur trifluoride, related to the chemical family of 2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid, as a broad-spectrum deoxofluorinating agent. This agent is effective for converting alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to their trifluoromethyl derivatives, showcasing its utility in various chemical synthesis processes with enhanced thermal stability (G. Lal et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O3/c1-13-7(4-2-3-5-7)8(9,10)6(11)12/h2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXIRMIGXKLHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-2-(1-methoxycyclopentyl)acetic acid

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